molecular formula C18H20ClN3O3 B11251919 N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11251919
M. Wt: 361.8 g/mol
InChI Key: JFIAXOWNNYVAMC-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated methoxyphenyl group and a cycloheptapyridazinyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methoxyaniline with various reagents to introduce the acetamide group and the cycloheptapyridazinyl moiety. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted acetamide derivatives .

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-methoxyphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide is unique due to its combination of a chlorinated methoxyphenyl group and a cycloheptapyridazinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C18H20ClN3O3/c1-25-16-8-7-13(19)10-15(16)20-17(23)11-22-18(24)9-12-5-3-2-4-6-14(12)21-22/h7-10H,2-6,11H2,1H3,(H,20,23)

InChI Key

JFIAXOWNNYVAMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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